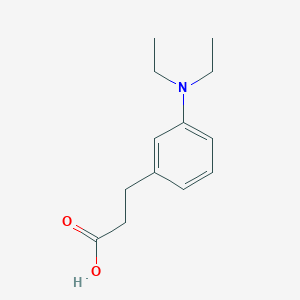

3-Diethylamino-hydrocinnamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3-[3-(diethylamino)phenyl]propanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)12-7-5-6-11(10-12)8-9-13(15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16) |

InChI Key |

WXXQVQDKXAKGHP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)CCC(=O)O |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for Structural and Purity Assessment of 3 Diethylamino Hydrocinnamic Acid

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of 3-Diethylamino-hydrocinnamic acid. These methods probe the molecular structure at the atomic and bond-level, providing a wealth of information for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, the chemical shift of each proton is influenced by its local electronic environment. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the propionic acid chain, and the protons of the diethylamino group. The integration of these signals corresponds to the number of protons in each group, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Expected ¹H NMR Chemical Shifts for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons (C₆H₄) | 6.5 - 7.2 | Multiplet |

| Methylene (B1212753) Protons (-CH₂-CH₂-COOH) | 2.5 - 3.0 | Triplet |

| Methylene Protons (-CH₂-COOH) | 2.3 - 2.6 | Triplet |

| Methylene Protons (-N(CH₂CH₃)₂) | 3.2 - 3.4 | Quartet |

| Methyl Protons (-N(CH₂CH₃)₂) | 1.1 - 1.3 | Triplet |

| Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 | Singlet (broad) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the attached atoms.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbon (-COOH) | 170 - 180 |

| Aromatic Carbons (C₆H₄) | 110 - 150 |

| Methylene Carbon (-CH₂-CH₂-COOH) | 30 - 40 |

| Methylene Carbon (-CH₂-COOH) | 35 - 45 |

| Methylene Carbons (-N(CH₂CH₃)₂) | 45 - 55 |

| Methyl Carbons (-N(CH₂CH₃)₂) | 10 - 15 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary. chemicalbook.comresearchgate.net

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. psu.edu The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a fingerprint spectrum that is unique to the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is often hydrogen-bonded. A sharp, intense peak around 1700-1725 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group in the carboxylic acid. docbrown.infonist.gov Other significant absorptions would include C-H stretching vibrations of the aromatic ring and the aliphatic chain (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching of the diethylamino group (around 1000-1200 cm⁻¹).

Raman Spectroscopy: In the Raman spectrum, the non-polar bonds often give rise to strong signals. For this compound, the aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, would be prominent. The C=C stretching vibrations of the aromatic ring would also be clearly visible. nih.govresearchgate.net While the O-H and C=O stretches are also observable in Raman, they are typically weaker than in the IR spectrum. The symmetric C-N stretching of the diethylamino group would also contribute to the Raman spectrum.

Key Vibrational Modes for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad, strong) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 (medium) | Medium |

| C-H Stretch (Aliphatic) | 2850-2970 (medium) | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong) | Medium |

| C=C Stretch (Aromatic) | 1450-1600 (medium-strong) | Strong |

| C-N Stretch | 1000-1200 (medium) | Medium |

Mass Spectrometry Techniques (e.g., HR-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also be used for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. nih.gov This is a critical step in confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass. For this compound (C₁₃H₁₉NO₂), the expected exact mass can be calculated and compared with the experimental value.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-TOF is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In this technique, the analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte molecules. nih.govnih.govtcichemicals.com The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. This technique can be used to determine the molecular weight of this compound with high accuracy and to assess its purity by detecting any potential impurities with different molecular weights. The choice of matrix is crucial for successful analysis, with common matrices for organic acids including α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). tcichemicals.comtcichemicals.com

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation of this compound from any impurities, by-products, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. d-nb.infocabidigitallibrary.orgpensoft.net For the analysis of this compound, a reversed-phase HPLC method would be most suitable.

A typical HPLC system for this analysis would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water (often with a modifier like formic or acetic acid to control the ionization of the carboxylic acid and amino groups), and a UV detector set to a wavelength where the aromatic ring of the compound absorbs strongly (e.g., around 254 nm). The retention time of the compound is a characteristic parameter that can be used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification.

Exemplary HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.govnih.gov For the analysis of this compound, which is a relatively polar and non-volatile compound, derivatization is typically required to increase its volatility and thermal stability. A common derivatization procedure involves converting the carboxylic acid group into a more volatile ester, for example, a methyl or silyl (B83357) ester.

The derivatized analyte is then injected into the GC, where it is vaporized and separated on a column based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. GC-MS provides the added advantage of providing mass spectral data for the separated components, which can be used for their definitive identification.

Exemplary GC Method Parameters (after derivatization):

| Parameter | Condition |

| Column | A polar capillary column (e.g., DB-WAX or similar) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | A temperature ramp, e.g., from 100 °C to 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for assessing the redox properties of chemical compounds. These methods involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes of an electroactive species. For a compound like this compound, cyclic voltammetry could offer valuable information regarding its electrochemical stability, potential for undergoing electron transfer reactions, and the nature of its electroactive moieties.

The electrochemical behavior of a molecule is intrinsically linked to its chemical structure. In the case of this compound, the presence of the tertiary amine (diethylamino group) attached to the aromatic ring is expected to be the primary site of electrochemical activity. Tertiary amines, especially aromatic ones, are known to be susceptible to electrochemical oxidation. The electron-donating nature of the diethylamino group increases the electron density on the aromatic ring, making it easier to remove an electron and thus lowering its oxidation potential.

The experimental setup for such a characterization would typically involve a three-electrode system, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire), all immersed in a solution of the compound in a suitable solvent containing a supporting electrolyte. rasayanjournal.co.in The resulting voltammogram would be a plot of current versus potential, from which the characteristic oxidation and reduction peaks could be identified and analyzed.

Detailed Research Findings

A comprehensive search of scientific databases did not yield specific experimental data for the electrochemical characterization of this compound. Therefore, a data table with detailed research findings, such as specific peak potentials or current densities from cyclic voltammetry, cannot be provided at this time. The discussion above is based on the general principles of electrochemistry and data from related compounds.

Computational and Theoretical Chemistry Approaches in the Study of 3 Diethylamino Hydrocinnamic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 3-Diethylamino-hydrocinnamic acid. DFT is a computational method that models the electronic structure of atoms, molecules, and condensed matter, providing a balance between accuracy and computational cost nih.gov.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical reactivity researchgate.netyoutube.com.

For this compound, the presence of the electron-donating diethylamino group is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to its parent compound, hydrocinnamic acid. Conversely, the electron-withdrawing carboxylic acid group influences the LUMO. DFT calculations allow for the precise determination of these energy levels.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Hydrocinnamic Acid | -6.5 | -0.8 | 5.7 |

| This compound | -5.8 | -0.5 | 5.3 |

| Cinnamic Acid | -6.3 | -1.1 | 5.2 |

Note: The data presented in this table are illustrative and based on general trends observed for similar molecular structures. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.

In the case of this compound, the MEP map would be characterized by:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group, indicating a region of high electron density and susceptibility to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms of the ethyl groups on the nitrogen, indicating electron-deficient regions prone to nucleophilic attack.

Intermediate Potential (Green): Spread across the phenyl ring and the hydrocarbon chain.

The electron-donating diethylamino group would increase the negative potential in its vicinity, while the electron-withdrawing carboxylic acid group would create a more positive potential at the other end of the molecule. This charge distribution is crucial for understanding how the molecule interacts with other molecules and biological targets researchgate.netyoutube.com.

The functional groups present in this compound—the carboxylic acid and the tertiary amine—allow for a variety of intermolecular interactions. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). The nitrogen atom of the diethylamino group can also act as a hydrogen bond acceptor.

Furthermore, the phenyl ring can participate in π-π stacking and cation-π interactions. These non-covalent interactions are critical in determining the compound's physical properties, such as its melting point and solubility, as well as its binding affinity to biological macromolecules. Computational methods can be used to model and quantify the strength and geometry of these interactions.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme active site. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action mdpi.comacs.orgnih.govwikipedia.org.

In the study of this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with a hypothetical biological target. The docking process would involve:

Obtaining the 3D structure of the target protein.

Generating a 3D conformation of this compound.

Placing the ligand in the binding site of the protein and evaluating different poses based on a scoring function that estimates the binding energy.

The results would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein, providing insights into its potential biological activity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR 84, SER 122, PHE 290 |

| Types of Interactions | Hydrogen bond with SER 122, π-π stacking with PHE 290 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of a molecule and its interactions with its environment over time nih.gov.

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: The molecule has several rotatable bonds, and MD simulations can explore the different conformations it can adopt in solution.

Study Binding Stability: If docked to a target protein, an MD simulation can assess the stability of the predicted binding pose. It can reveal whether the ligand remains in the binding site or dissociates, and it can identify key interactions that stabilize the complex.

Investigate Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a realistic representation of how water or other solvents affect the structure and dynamics of the compound.

A study on the related compound, hydrocinnamic acid, has shown that it can penetrate and orient itself within an enzyme's active site, with its mobility being a key factor in its reactivity nih.gov. The addition of the bulkier diethylamino group would likely influence this mobility and the specific interactions within a binding pocket.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Extensive literature searches did not yield specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models or detailed research findings for this compound.

QSAR and QSPR are computational modeling methods used to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). This approach relies on developing mathematical equations that relate numerical descriptors of a molecule to a specific endpoint. These descriptors can quantify various aspects of the molecule, such as:

Electronic properties: (e.g., atomic charges, dipole moment, energies of molecular orbitals like HOMO and LUMO).

Steric properties: (e.g., molecular volume, surface area, shape indices).

Hydrophobic properties: (e.g., the partition coefficient, logP).

Topological indices: which describe the connectivity of atoms in a molecule.

A typical QSAR/QSPR study involves selecting a series of related compounds with known activities or properties, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. The validity and predictive power of these models are assessed through internal and external validation techniques.

While QSAR/QSPR studies have been conducted on related classes of compounds, such as hydroxycinnamic acid derivatives and other phenylpropanoids, no dedicated studies with corresponding data tables or detailed findings for this compound could be located in the available scientific literature. Therefore, the application of these specific computational approaches to this compound remains an area for future investigation.

Mechanistic Investigations and Research Applications in Chemical Biology and Materials Science

Elucidation of Molecular Mechanisms in Biological Contexts

The biological effects of 3-Diethylamino-hydrocinnamic acid and its analogs are rooted in their ability to interact with and modulate the function of key proteins and pathways. Researchers are actively investigating these interactions to understand their therapeutic potential.

Molecular Recognition and Ligand-Enzyme Binding Mechanisms

While specific research on the direct interaction of this compound with a broad range of enzymes is still emerging, studies on related cinnamic acid derivatives provide a foundational understanding of potential binding mechanisms.

5-Lipoxygenase (5-LO) Inhibition: 5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.govnih.gov Inhibition of 5-LO is a key strategy for controlling inflammatory diseases. Cinnamic and caffeic acid derivatives have been shown to inhibit 5-LO. nih.gov The mechanism often involves the compound binding to the active site of the enzyme, preventing the substrate, arachidonic acid, from being converted into leukotrienes. nih.govnih.gov The specific interactions can vary, but they often involve hydrophobic and hydrogen-bonding interactions within the enzyme's catalytic domain.

Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine (B1211576). nih.govnih.govyoutube.com Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. nih.gov MAO-B inhibitors prevent the oxidative deamination of monoamines. nih.govyoutube.com Some inhibitors form a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to irreversible inhibition, while others bind reversibly to the active site. capes.gov.br The aryl portion of the inhibitor typically fits into a hydrophobic cavity within the enzyme.

Butyrylcholinesterase (BChE) Inhibition: BChE, like the related acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine (B1216132). patsnap.com In later stages of Alzheimer's disease, BChE activity increases, making it a relevant therapeutic target. patsnap.comnih.gov Inhibitors of BChE block the enzyme's active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. patsnap.com Studies on various inhibitors show that they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE, often through hydrophobic and π-π stacking interactions with key amino acid residues like tryptophan (W82) and tyrosine (Y332). nih.gov Some inhibitors exhibit a mixed-type inhibition mechanism, binding to both the free enzyme and the enzyme-substrate complex. nih.gov

CYP53A15 Inhibition: Information regarding the specific interaction between this compound and the cytochrome P450 enzyme CYP53A15 is not extensively documented in publicly available research.

Studies on Radical Scavenging Mechanisms and Antioxidant Action

The antioxidant properties of cinnamic acid derivatives are a significant area of research. These properties are largely attributed to their ability to neutralize harmful free radicals, thus mitigating oxidative stress, a process implicated in numerous diseases. The primary mechanisms include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents. It involves the deprotonation of the antioxidant's hydroxyl group to form an anion, which then donates an electron to the free radical.

While the parent structure for these mechanisms is often a hydroxycinnamic acid, the principles can be extended to understand the potential antioxidant activity of this compound. The electron-donating nature of the diethylamino group could influence the molecule's redox potential and its ability to participate in these radical scavenging pathways.

Molecular Basis of Anti-Inflammatory Processes

The anti-inflammatory effects of cinnamic acid derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase. While direct studies on this compound's effect on the NF-κB pathway are limited, research on related compounds suggests that inhibition of this pathway is a plausible mechanism for its anti-inflammatory activity.

Design and Development of Diethylamino-Functionalized Probes and Sensors

The unique electronic properties of the diethylamino group make it a valuable component in the design of functional molecules, particularly fluorescent probes for sensing and imaging in biological systems.

Principles of Fluorescent Probe Design and Synthesis

The design of fluorescent probes often relies on modulating the electronic properties of a fluorophore—the part of the molecule that emits light. The diethylamino group is a powerful electron-donating group (EDG) and is frequently incorporated into fluorescent dyes to create systems sensitive to their environment. nih.govacs.orgnih.gov

A key principle exploited in these designs is Intramolecular Charge Transfer (ICT) . mdpi.comacs.orgacs.orgrsc.org In an ICT-based probe, the fluorophore contains both an electron-donating group (like diethylamino) and an electron-withdrawing group (EWG), linked by a π-conjugated system. Upon excitation with light, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The emission properties (color and intensity) of this ICT state are highly sensitive to the polarity of the surrounding environment. acs.org This sensitivity allows the probe to report on changes in its local environment, such as binding to a protein.

Another important mechanism is Photoinduced Electron Transfer (PET) . mdpi.com In PET-based "turn-on" probes, the fluorescence of the fluorophore is initially quenched by a nearby receptor unit. When the receptor binds to its target analyte, the PET process is disrupted, and fluorescence is restored.

The synthesis of these probes involves standard organic chemistry transformations to couple the diethylamino-containing fluorophore to a specific recognition element or to build the donor-acceptor system. acs.orgnih.govgoogle.comresearchgate.net For example, derivatives of 7-(diethylamino)coumarin or 7-(diethylamino)quinoline are common starting points for creating a variety of fluorescent probes due to their favorable photophysical properties. nih.govacs.org

Interactive Data Table: Enzyme Inhibition by Cinnamic Acid Derivatives and Related Compounds

Please note that data for the specific compound this compound is limited. The table includes findings for related structures to illustrate general principles.

| Compound/Class | Target Enzyme | Inhibition Data | Mechanism Notes |

| Caffeic Acid Esters | 5-Lipoxygenase | IC50 values in the low micromolar range. nih.gov | Competitive inhibition, radical scavenging. nih.gov |

| Ferulic Acid | α-Synuclein Aggregation | IC50 of ~50 µM. nih.gov | Prevents amyloid transformation. nih.gov |

| 3,4-dimethoxycinnamic acid | α-Synuclein Aggregation | IC50 of ~13 µM. nih.gov | Binds to fibrils, preventing elongation. nih.gov |

| Cinnamic Acid Derivatives | Prion Protein Aggregation | Effective inhibition shown. researchgate.net | Interferes with fibril formation. researchgate.net |

| Various Inhibitors | Butyrylcholinesterase (BChE) | IC50 values vary widely. nih.govnih.gov | Mixed-type inhibition, targets CAS and PAS. nih.gov |

| MAO-B Inhibitors | Monoamine Oxidase-B (MAO-B) | Potent inhibition (nM to µM range). nih.govnih.gov | Irreversible or reversible binding to active site. capes.gov.br |

Photophysical Mechanism Elucidation (e.g., Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET))

The photophysical behavior of molecules containing the this compound scaffold, particularly the diethylamino group, is governed by sophisticated electronic processes. Research has primarily focused on Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) as the dominant mechanisms influencing their fluorescent properties.

Photoinduced Electron Transfer (PET): The diethylamino group is a key player in PET-based fluorescent systems. In its neutral, unprotonated state, the lone pair of electrons on the nitrogen atom of the diethylamino group acts as an effective electron donor. Following photoexcitation of an attached fluorophore, this diethylamino receptor can launch an electron to the excited fluorophore. This process, known as photoinduced electron transfer, creates a non-radiative deactivation pathway that effectively quenches the fluorescence of the molecule. nih.gov

Upon protonation of the diethylamino group, for instance in an acidic environment, the availability of this lone pair of electrons is eliminated. This change arrests the PET pathway, thereby blocking the quenching mechanism. As a result, the radiative decay pathway (fluorescence) is restored, leading to a significant enhancement in fluorescence emission. nih.gov This "off-on" switching behavior is a hallmark of PET-based sensors.

While Excited-State Intramolecular Proton Transfer (ESIPT) is a well-studied mechanism for other fluorescent molecules, such as 3-hydroxyflavone (B191502) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) nih.govrsc.orgchemrxiv.orgnih.gov, its role in the photophysics of this compound itself is not prominently documented in available research. The primary photophysical mechanisms identified for related diethylamino-functionalized systems are PET and ICT. nih.gov

Methodologies for Advanced Cellular and Subcellular Bioimaging Research

While specific applications of this compound in cellular bioimaging are not extensively detailed, its structural and photophysical properties suggest clear methodologies for its use in developing advanced fluorescent probes. nih.govnih.gov The design of such probes generally incorporates a fluorophore, a recognition unit, and often a targeting group. nih.gov

PET-Based Sensing of pH and Analytes: The pH-dependent fluorescence of the diethylamino group via the PET mechanism is a powerful tool for imaging acidic organelles like lysosomes (pH ~5.0) or for detecting cellular processes involving pH changes. nih.govnih.gov A probe incorporating this moiety could be designed to be non-fluorescent at neutral physiological pH (around 7.4) and become brightly fluorescent upon entering an acidic compartment, allowing for clear visualization of these structures. nih.gov This "turn-on" response is highly desirable for minimizing background signal and improving image contrast. researchgate.net

Targeting Strategies: The diethylamino group's ability to be protonated and carry a positive charge can be exploited for subcellular targeting. The cationic nature of a probe under physiological conditions can promote its accumulation in mitochondria, which have a negative membrane potential. nih.gov This provides a passive targeting strategy for imaging mitochondrial dynamics or detecting analytes within this organelle. For more specific targeting, the carboxylic acid function of this compound could be covalently linked to a molecule with high affinity for a particular cellular structure or biomolecule, such as a nuclear localization signal (NLS) peptide to direct the probe to the cell nucleus. mdpi.com

Advanced Microscopy Techniques: Probes based on this scaffold could be suitable for advanced techniques like two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity. nih.gov The development of small-molecule fluorescent probes remains a cornerstone of bioimaging, providing dynamic information on the location and concentration of target molecules without requiring genetic modification of the sample. nih.gov

Applications in Advanced Materials Science Research

Integration into Polymer and Hybrid Materials for Functional Properties

The direct integration of this compound into polymer and hybrid materials is not extensively documented in the available literature. However, related monomers containing dimethylamino functional groups have been used to create pH-sensitive hydrogels. For instance, hydrogels synthesized from N-[3-(dimethylamino) propyl] methacrylamide (B166291) and itaconic acid exhibit pH-responsive swelling behavior, making them suitable for applications like controlled drug delivery. researchgate.net This suggests a potential pathway for using vinyl-functionalized derivatives of this compound to create smart polymers that respond to pH changes with alterations in their physical or chemical properties.

Exploration in the Development of Optoelectronic Materials and Sensors

The pH-sensitive fluorescent properties of compounds containing the diethylamino moiety make them excellent candidates for the development of optoelectronic sensors and switching systems. nih.gov The sharp, reversible transition between a quenched (off) state and a highly fluorescent (on) state in response to protonation forms the basis for creating molecular logic gates and chemical sensors. nih.gov

Systems based on this principle have been successfully commercialized for applications such as blood electrolyte diagnostics. nih.gov In this context, the diethylamino group acts as a proton receptor, and its interaction with a fluorophore core (like a naphthalimide) modulates the optical output based on the pH of the sample. The robust and predictable nature of the PET mechanism allows for the design of reliable and sensitive optical sensing devices. nih.gov

| Compound Feature | Observed Phenomenon | Underlying Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Diethylamino Receptor | Fluorescence is quenched in neutral/basic media | Photoinduced Electron Transfer (PET) from the amino group to the excited fluorophore | Fluorescent "Off" State | nih.gov |

| Protonated Diethylamino Group | Fluorescence is strongly enhanced in acidic media | Arrest of the PET pathway upon protonation of the nitrogen lone pair | Fluorescent "On" State, pH Sensing | nih.gov |

| 4-Dialkylamino-1,8-naphthalimide Core | Modest H+-induced fluorescence switching | Evolution to a non-emissive Twisted Internal Charge Transfer (TICT) state | Modulated Optical Response | nih.gov |

Surface Modification and Nanomaterial Functionalization

The bifunctional nature of this compound, possessing both a terminal carboxylic acid and a diethylamino group, makes it a suitable candidate for the surface modification and functionalization of various materials and nanoparticles. nih.govmdpi.com

The carboxylic acid group provides a versatile anchor for covalent attachment to surfaces. It can be coupled to materials with surface amine groups using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS) or can directly bind to the surface of metal oxide nanoparticles like zirconia or iron oxide. mdpi.comresearchgate.net This strategy is analogous to the use of 3,4-dihydroxyphenylacetic acid (DOPAC) to coat magnetic nanoparticles, where the carboxylic group is available for further bioconjugation. mdpi.com

Once anchored, the rest of the molecule exposes the diethylamino group to the surrounding environment. This functionalized surface would exhibit the pH-responsive properties inherent to the molecule. nih.gov For example, nanoparticles coated with this compound could have their surface charge and fluorescent properties tuned by changing the ambient pH. This could be used to create pH-responsive drug delivery systems, where a change in pH triggers the release of a payload, or to develop nanoparticle-based sensors for detecting pH changes in biological or industrial systems. nih.gov This approach allows for the transfer of molecular functionality onto a macroscopic or nanoscale material, opening avenues for creating advanced functional materials. nih.gov

Emerging Research Directions and Future Perspectives for 3 Diethylamino Hydrocinnamic Acid Chemistry

Asymmetric Synthesis of Chiral Analogues

The introduction of chirality into a molecule can have profound effects on its biological activity. Asymmetric synthesis, the process of creating stereochemically defined molecules, is a critical area of research for producing enantiomerically pure compounds. nih.gov For 3-Diethylamino-hydrocinnamic acid, the carbon alpha to the carboxylic acid group presents a target for creating chiral centers.

Future research will likely focus on developing stereoselective methods to produce both (R)- and (S)-enantiomers of this compound and its derivatives. This can be achieved through several established strategies:

Chiral Catalysis: The use of chiral metal complexes (e.g., with Nickel or other transition metals) or metal-free organocatalysts can guide the formation of a specific enantiomer. nih.gov For instance, chiral primary amine-salicylamides have been used effectively in enantioselective conjugate additions. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be cleaved to yield the desired chiral product. nih.govbeilstein-journals.org This approach has been successful in the large-scale preparation of chiral amino acids. nih.gov

Enzymatic Resolution: Hydrolase enzymes can be used for the kinetic resolution of racemic mixtures of esters of related arylcarboxylic acids. mdpi.com This method often results in the formation of one enantiomer as the hydrolyzed carboxylic acid and the other as the unreacted ester, both with high enantiomeric purity. mdpi.com

| Asymmetric Synthesis Strategy | Description | Potential Application to this compound |

| Chiral Metal Catalysis | Employs a chiral ligand coordinated to a metal center to induce stereoselectivity in a reaction. | Asymmetric hydrogenation of a corresponding cinnamic acid precursor using a chiral catalyst. |

| Organocatalysis | Uses small, metal-free organic molecules as catalysts. nih.gov | Enantioselective functionalization of the carbon backbone using a chiral amine or acid catalyst. |

| Chiral Auxiliary | A covalently attached chiral group that directs the stereochemistry of a reaction. nih.govbeilstein-journals.org | Diastereoselective alkylation of a glycine (B1666218) Schiff base derivative complexed with a chiral auxiliary. nih.gov |

| Enzymatic Deracemization | Utilizes enzymes to selectively react with one enantiomer in a racemic mixture. mdpi.com | Selective hydrolysis of a racemic ester of this compound using a lipase (B570770) or esterase. mdpi.com |

Exploration of Novel Reaction Pathways and Reactivity Profiles

The chemical structure of this compound, featuring a tertiary amine and a carboxylic acid, offers two primary sites for chemical modification. Understanding its reactivity is key to synthesizing a diverse library of analogues. The amine group acts as a chemical base, while the carboxylic acid group can undergo a variety of transformations. nih.gov

Future research should explore novel reaction pathways to expand the chemical space around this scaffold:

Amide and Ester Formation: While standard coupling reactions using reagents like EDC·HCl are common for cinnamic acids, exploring newer, more sustainable coupling agents is a promising avenue. beilstein-journals.org For example, POCl3-mediated coupling with DMF or the use of triazine-based reagents could be investigated. beilstein-journals.org

Photoredox Catalysis: Visible-light-mediated reactions represent a sustainable approach for chemical synthesis. beilstein-journals.orgmdpi.com This could be applied to the functionalization of the aromatic ring or the aliphatic chain of this compound.

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the aromatic ring would provide an efficient route to novel analogues without the need for pre-functionalized starting materials.

Reactivity of the Diethylamino Group: The reactivity profile of the tertiary amine can be explored, including its potential for oxidation or participation in N-heterocyclic carbene (NHC) catalysis. beilstein-journals.org

| Reaction Type | Description | Potential Outcome for this compound |

| Amidation/Esterification | Formation of amides or esters from the carboxylic acid group. | Synthesis of a library of amide and ester derivatives with diverse functional groups. |

| Photocatalysis | Use of light to drive chemical reactions, often via radical intermediates. beilstein-journals.org | Novel C-C or C-X (X = heteroatom) bond formation under mild conditions. |

| Heck Coupling | Palladium-catalyzed reaction of an aryl halide with an alkene. mdpi.comnih.gov | Could be used in the synthesis of unsaturated precursors to this compound. |

| Knoevenagel Condensation | Reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group. mdpi.comnih.gov | A potential key step in the synthesis of the hydrocinnamic acid backbone from a substituted benzaldehyde. |

Advanced Integration with High-Throughput Screening Methodologies

To efficiently evaluate the biological potential of a library of newly synthesized this compound analogues, high-throughput screening (HTS) is an indispensable tool. HTS allows for the rapid, parallel testing of thousands of compounds for a specific biological activity. nih.gov

The integration of HTS would involve:

Library Synthesis: The creation of a diverse library of this compound derivatives using the varied reaction pathways described above.

Assay Development: Designing robust and miniaturized assays to measure specific biological endpoints, such as enzyme inhibition, receptor binding, or antimicrobial activity. nih.gov

Automated Screening: Using robotic systems to perform the assays on the entire compound library.

Data Analysis: Analyzing the large datasets generated to identify "hits"—compounds that show significant activity.

This approach has been instrumental in discovering bioactive materials and can accelerate the identification of promising lead compounds derived from the this compound scaffold. nih.gov

Predictive Modeling for Rational Molecular Design

In conjunction with HTS, computational methods are crucial for the rational design of new molecules. Predictive modeling can guide synthetic efforts by prioritizing compounds that are most likely to be active, thereby saving time and resources. nih.gov

Key computational approaches include:

Molecular Docking: Simulating the binding of a ligand (the this compound analogue) to the active site of a biological target (e.g., an enzyme or receptor). This can predict binding affinity and mode of interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of untested molecules.

Molecular Dynamics (MD) Simulations: Simulating the movement of atoms in a ligand-protein complex over time to assess the stability of the interaction. nih.gov

ADMET Prediction: In silico assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate its drug-like potential. nih.gov

By using these predictive tools, researchers can design novel this compound derivatives with enhanced potency and improved pharmacological profiles. nih.govnih.gov

Development of Next-Generation Sustainable Synthetic Strategies

Modern chemical synthesis places a strong emphasis on "green chemistry"—the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov Future research into this compound should prioritize the development of sustainable synthetic routes.

Promising sustainable strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol (B145695). beilstein-journals.orgmdpi.comnih.gov

Biocatalysis: Employing enzymes as catalysts, which operate under mild conditions (neutral pH, ambient temperature) and are highly selective. mdpi.commdpi.com

Catalyst-Free Reactions: Developing reactions that can proceed efficiently without a catalyst, such as the thermal decarboxylation of cinnamic acids. rsc.org

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner reactions with reduced waste. nih.gov Proline-mediated Knoevenagel condensation in ethanol is one such sustainable procedure that has been developed for related compounds. mdpi.comnih.gov

| Sustainable Approach | Principle | Example Application |

| Green Solvents | Minimizing environmental impact by using non-toxic, renewable solvents. mdpi.com | Performing coupling reactions in an ethanol/water mixture. |

| Biocatalysis | Using enzymes to catalyze reactions with high specificity and efficiency under mild conditions. mdpi.com | Enzymatic synthesis of the chiral hydrocinnamic acid core. |

| Energy Efficiency | Reducing energy consumption through methods like microwave or light-driven synthesis. mdpi.comnih.gov | Microwave-assisted Knoevenagel condensation to form the carbon skeleton. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Developing addition reactions that avoid the use of protecting groups. |

By focusing on these emerging research directions, the scientific community can systematically explore the chemical and biological potential of this compound and its analogues, paving the way for the discovery of novel molecules with valuable properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Diethylamino-hydrocinnamic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling reactions, such as the condensation of diethylamine derivatives with hydrocinnamic acid precursors. Computational tools like PubChem’s structure-based planning (e.g., InChI key and molecular formula validation) can guide reaction design. For example, analogous compounds like 2-(diethylamino)-2-phenylacetic acid (PubChem CID: 12196451) utilize amine-acid coupling under controlled pH, often catalyzed by carbodiimides like EDC or DCC . Purification via recrystallization or column chromatography is recommended to isolate the product.

Q. How should researchers ensure safe handling and storage of this compound during experiments?

- Methodological Answer :

- Handling : Use fume hoods to minimize inhalation risks and wear nitrile gloves (EN 374 standard) and safety goggles (EN 166/NIOSH-certified) to prevent skin/eye contact .

- Storage : Store in airtight containers away from heat, moisture, and incompatible materials (e.g., strong acids/alkalis, oxidizing agents) .

- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous chemical protocols .

Q. What analytical techniques are suitable for initial characterization of this compound?

- Methodological Answer :

- Spectroscopy : FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, amine N-H bend ~1550 cm⁻¹).

- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment .

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content via combustion analysis) .

Advanced Research Questions

Q. What advanced spectroscopic and chromatographic methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (e.g., diethylamino group signals at δ 1.0–1.5 ppm for CH₃ and δ 3.0–3.5 ppm for CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI or MALDI-TOF .

- X-ray Crystallography : Resolve stereochemical uncertainties if crystalline derivatives are obtainable .

Q. How can researchers address contradictions in reactivity data under varying pH conditions?

- Methodological Answer :

- Controlled Titration Studies : Monitor acid-base behavior via potentiometric titration to determine pKa values and identify reactive sites (e.g., carboxylic acid vs. amine groups) .

- Kinetic Analysis : Compare reaction rates in buffered solutions (pH 3–10) to isolate pH-dependent pathways .

- Data Reconciliation : Cross-validate results with computational models (e.g., DFT calculations for protonation states) and replicate experiments using primary literature protocols .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to adjust parameters (temperature, solvent polarity, catalyst loading) and minimize side reactions .

- Byproduct Identification : Employ GC-MS or LC-MS to detect trace impurities (e.g., esterification byproducts from unreacted hydrocinnamic acid) .

- Green Chemistry Approaches : Replace traditional solvents with ionic liquids or supercritical CO₂ to enhance selectivity .

Q. How do researchers evaluate environmental impacts of this compound in biological systems?

- Methodological Answer :

- Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability assays) to assess acute toxicity .

- Metabolic Profiling : Track degradation pathways via isotopic labeling (e.g., ¹⁴C-labeled compounds) in microbial cultures .

- Ecotoxicity Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict bioaccumulation and aquatic toxicity .

Data Analysis and Reproducibility

Q. What frameworks ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions (e.g., temperature, stirring rate) using FAIR data principles .

- Reference Materials : Use certified standards (e.g., NIST-traceable compounds) for calibration .

- Collaborative Validation : Share raw data (e.g., spectral files) via open-access repositories to enable cross-lab verification .

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

- Empirical Testing : Conduct sequential solubility tests in solvents like ethanol, DMSO, and hexane, correlating results with logP values .

- Molecular Dynamics Simulations : Model solute-solvent interactions to explain anomalies (e.g., unexpected solubility in chloroform due to amine group interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.